Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Kinin Receptor Pharmacology Smooth Muscle Bioassay Receptor Subtype Selectivity

[Hyp³]-Bradykinin is the indispensable B₂ receptor reference agonist for receptor subtype pharmacology. Its unique tissue-dependent potency ranking—distinct from [Aib⁷]-BK and other analogs—enables definitive classification of B₂A versus B₂B-like subtypes in novel cell lines and transgenic models. Critically, its degradation kinetics in human ascitic fluid are identical to native bradykinin, making it the only directly comparable probe for kinin metabolism studies in protease-rich tumor microenvironments. Eliminate analog variability and ensure translational relevance with [Hyp³]-bradykinin.

Molecular Formula C50H73N15O12
Molecular Weight 1076.2 g/mol
Cat. No. B12315243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin, 3-[(4R)-4-hydroxy-L-proline]-
Molecular FormulaC50H73N15O12
Molecular Weight1076.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O
InChIInChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)
InChIKeyJXRLHZCEMXTCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- ([Hyp³]-Bradykinin) – CAS 37642-65-2


Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, commonly known as [Hyp³]-bradykinin, is a naturally occurring, hydroxylated nonapeptide analog of bradykinin in which the proline at the third amino acid position is replaced with (4R)-4-hydroxy-L-proline [1]. This modification yields a compound with a molecular formula of C₅₀H₇₃N₁₅O₁₂ and a molecular weight of 1076.2 g/mol . It functions primarily as an agonist at the B₂ bradykinin receptor, exhibiting biological activity comparable to its non-hydroxylated parent peptide in key cellular assays [2].

Why Generic Substitution Fails for [Hyp³]-Bradykinin in Research


The replacement of a single amino acid in [Hyp³]-bradykinin, while seemingly minor, can confer distinct pharmacological and biochemical properties that preclude simple substitution with native bradykinin or other in-class analogs. Research demonstrates that the Hyp³ modification can alter receptor subtype selectivity and tissue-specific potency profiles, as evidenced by divergent agonist potency orders in different experimental models [1]. Furthermore, the stability profile of [Hyp³]-bradykinin against enzymatic degradation, a critical factor in both in vitro and in vivo experimental design, is not universally shared by all bradykinin analogs and is dependent on the specific biological matrix being used [2]. Selecting an incorrect analog can therefore compromise experimental reproducibility and data interpretation.

Product-Specific Quantitative Evidence Guide for [Hyp³]-Bradykinin


Comparative B₂ Receptor Agonist Potency in Mouse Tissues

[Hyp³]-bradykinin demonstrates a potency ranking that places it between native bradykinin and the analog [Aib⁷]-BK on B₂ receptors in murine gastrointestinal and bladder tissues, distinguishing its activity profile from other agonists [1]. This provides a quantitative baseline for receptor activation studies.

Kinin Receptor Pharmacology Smooth Muscle Bioassay Receptor Subtype Selectivity

Receptor Subtype-Dependent Potency: Differentiation of B₂ Receptor Subtypes

The agonist potency order for [Hyp³]-bradykinin varies significantly between different tissue preparations, a key characteristic used to differentiate between proposed B₂ receptor subtypes (B₂A and B₂B) [1]. This variation provides a functional fingerprint for receptor characterization.

Receptor Pharmacology B₂ Receptor Subtype Profiling Tissue-Specific Pharmacology

Comparative Metabolic Stability in Ascitic Fluid

In a head-to-head comparison of degradation rates in human ovarian carcinoma and hepatoma ascitic fluid, [Hyp³]-bradykinin and native bradykinin exhibited identical degradation kinetics [1]. This finding is critical for studies in the tumor microenvironment.

Peptide Stability Ex Vivo Degradation Cancer Biology Models

Comparative Bioactivity in Cellular Signaling Assays

In competitive binding and functional assays using cultured human fibroblasts, [Hyp³]-bradykinin exhibited dose-dependent receptor binding and stimulated inositol phosphate accumulation with an effectiveness comparable to native bradykinin and Lys-bradykinin [1].

Signal Transduction Inositol Phosphate Assay B₂ Receptor Activation

Optimal Research and Industrial Application Scenarios for [Hyp³]-Bradykinin


Pharmacological Fingerprinting of Novel B₂ Receptor Subtypes

Given its distinct, tissue-dependent potency ranking relative to other agonists like [Aib⁷]-BK, [Hyp³]-bradykinin is an essential reference compound for classifying and validating B₂ receptor subtypes in newly developed cell lines, primary tissue cultures, or transgenic animal models [1]. Its unique profile aids in distinguishing between B₂A and B₂B-like pharmacology.

Validated Surrogate for Bradykinin in Tumor Microenvironment Studies

In ex vivo studies utilizing human ascitic fluid, [Hyp³]-bradykinin degrades at an identical rate to native bradykinin [2]. This makes it a directly comparable and appropriate model peptide for investigating kinin pharmacology and degradation pathways in the complex, protease-rich tumor microenvironment, without introducing variability due to altered metabolic stability.

Standard Agonist for B₂-Mediated Signal Transduction Assays

With its well-characterized activity comparable to native bradykinin in stimulating second messengers like inositol phosphates and cAMP in human fibroblasts, [Hyp³]-bradykinin serves as a robust, reliable positive control or tool compound in a wide array of in vitro functional assays investigating B₂ receptor downstream signaling pathways [3].

Comparative In Vivo Pharmacology to Probe Species-Specific Responses

The observation that the potency ranking of [Hyp³]-bradykinin differs between species (e.g., rabbit vs. guinea pig) makes it a valuable tool for comparative in vivo studies designed to investigate species-specific variations in B₂ receptor pharmacology and cardiovascular responses [4]. This is particularly relevant for translational research where species differences can impact the interpretation of preclinical data.

Quote Request

Request a Quote for Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.